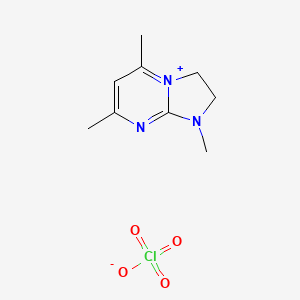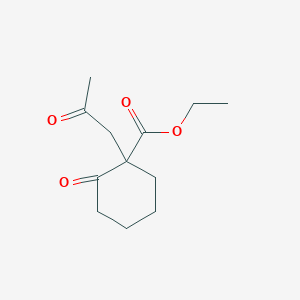
Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C12H18O4. This compound is a derivative of cyclohexane and contains both ester and ketone functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen condensation, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The ester and ketone groups play a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-oxocyclohexanecarboxylate: A similar compound with a simpler structure, lacking the additional oxopropyl group.
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Another related compound with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
Ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate is unique due to the presence of both an ester and a ketone group, as well as the additional oxopropyl group. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
24731-07-5 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
ethyl 2-oxo-1-(2-oxopropyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-16-11(15)12(8-9(2)13)7-5-4-6-10(12)14/h3-8H2,1-2H3 |
Clave InChI |
TYDNIGLSKOILTL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCCCC1=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


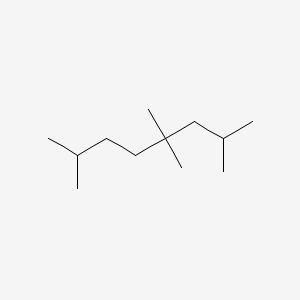
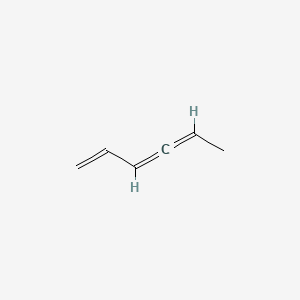

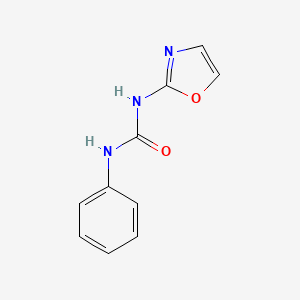
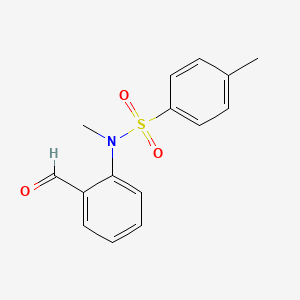
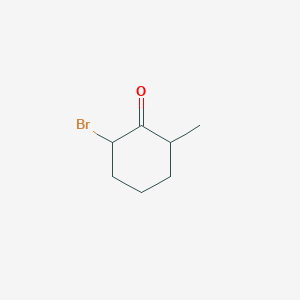
![6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B14684914.png)

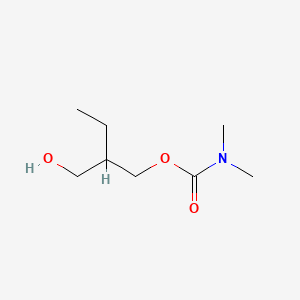
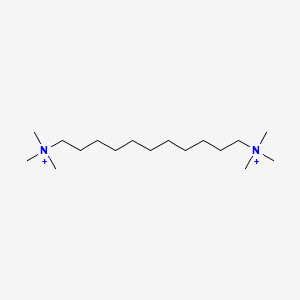
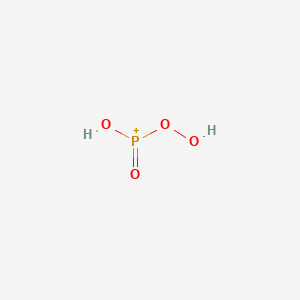
![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
